molecular formula C12H11FO4 B8066192 4-(3-Fluoro-4-methoxyphenyl)dihydro-2h-pyran-2,6(3h)-dione

4-(3-Fluoro-4-methoxyphenyl)dihydro-2h-pyran-2,6(3h)-dione

Cat. No.: B8066192
M. Wt: 238.21 g/mol
InChI Key: GLQYZXYTPGHPKA-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS: 724771-61-3) is a fluorinated and methoxy-substituted dihydropyrandione derivative. Its molecular formula is C₁₂H₁₁FO₄, with a molecular weight of 238.21 g/mol. This compound is characterized by a central dihydro-2H-pyran-2,6(3H)-dione scaffold substituted with a 3-fluoro-4-methoxyphenyl group at the 4-position. Key properties include:

  • Solubility: Slightly soluble in DMSO and chloroform, requiring sonication or heating for dissolution .
  • Storage: Stable under inert atmospheres at room temperature but hygroscopic and moisture-sensitive .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-16-10-3-2-7(4-9(10)13)8-5-11(14)17-12(15)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYZXYTPGHPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of 3-fluoro-4-methoxybenzaldehyde with dihydro-2H-pyran-2,6(3H)-dione in the presence of a base catalyst.

  • Oxidation Reactions: Another approach is the oxidation of 3-fluoro-4-methoxyphenylhydrazine with an oxidizing agent such as potassium permanganate.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent and catalyst can also impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, modifications in the dihydropyran structure have been linked to increased efficacy against various cancer cell lines.

Neuropharmacology

The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Preliminary studies suggest its potential as a negative allosteric modulator for certain glutamate receptors, which are implicated in neurodegenerative diseases. This application could lead to the development of new therapeutic agents for conditions such as Alzheimer's disease.

PET Imaging Ligands

Recent advancements have explored the use of this compound as a radiolabeled ligand for positron emission tomography (PET) imaging. Its ability to bind selectively to specific receptors in the brain makes it suitable for tracking neurological activity and understanding disease mechanisms. The synthesis of radiolabeled variants has demonstrated high specificity and stability in biological systems, highlighting its utility in imaging studies.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold in SAR studies aimed at optimizing drug candidates. By modifying the functional groups on the dihydropyran ring, researchers can systematically evaluate how these changes affect biological activity and pharmacokinetics, leading to the identification of more potent and selective compounds.

Chemical Biology

In chemical biology, this compound is used as a tool for probing biological pathways. Its ability to act as a selective modulator allows researchers to investigate the role of specific proteins and receptors in cellular processes. This application is crucial for elucidating mechanisms underlying diseases and developing targeted therapies.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
NeuropharmacologyPotential negative allosteric modulator
Drug DevelopmentPET Imaging LigandsHigh specificity and stability
Structure-Activity Relationship (SAR) StudiesOptimization of drug candidates
Research ToolChemical BiologyProbing biological pathways

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of modified derivatives of this compound against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity by targeting apoptosis pathways.

Case Study 2: Neuropharmacological Investigation

A recent investigation into the neuropharmacological effects of this compound revealed its potential as a therapeutic agent for cognitive disorders. The study demonstrated that it could modulate glutamate receptor activity, providing insights into its role in neurodegenerative disease models.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione to other dihydropyrandione derivatives are highlighted below. Key differences in substituents, physicochemical properties, and reactivity are summarized in Table 1 .

Table 1: Comparative Analysis of Dihydropyrandione Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position Melting Point (°C) Solubility Key Reactivity/Applications
4-(3-Fluoro-4-methoxyphenyl)-dihydropyrandione C₁₂H₁₁FO₄ 238.21 4-(3-Fluoro-4-MeOPh) Not reported Slight (DMSO, CHCl₃) Research intermediate
4-(4-Chlorophenyl)-dihydropyrandione C₁₁H₉ClO₃ 224.64 4-(4-ClPh) 128–130 CHCl₃, DMSO, EtOAc Anhydridation reagent
4-(4-Bromophenyl)-dihydropyrandione C₁₁H₉BrO₃ 269.09 4-(4-BrPh) Not reported Not reported Halogenated intermediate
4-(Trifluoromethyl)-dihydropyrandione C₆H₅F₃O₃ 182.10 4-CF₃ Not reported Not reported Fluorinated building block
4-[4-(Trifluoromethyl)phenyl]-dihydropyrandione C₁₂H₉F₃O₃ 258.20 4-(4-CF₃Ph) Not reported Not reported High-purity pharmaceutical intermediate

Key Observations :

Substituent Effects on Physicochemical Properties: The chlorophenyl derivative (C₁₁H₉ClO₃) has a lower molar mass (224.64 g/mol) compared to the bromophenyl analog (269.09 g/mol), reflecting halogen atomic weight differences .

Synthetic Utility: The chlorophenyl variant (CAS: 53911-68-5) is noted for its strong acidity and use as an anhydridation reagent, unlike the methoxy-fluorophenyl compound, which lacks reported acid catalysis applications .

Spectral and Structural Data: IR spectra of related dihydropyrandiones (e.g., 2-(4-fluorophenyl)-furopyranodiones) show strong carbonyl stretches at 1720–1732 cm⁻¹, consistent with the dione moiety . ¹H-NMR data for the target compound are unreported, but analogs like 2-(4-fluorophenyl)-2-methyl derivatives exhibit characteristic singlet peaks for aromatic protons (δ 7.06–7.42 ppm) and methoxy groups (δ 3.75 ppm) .

Thermal Stability :

  • The chlorophenyl derivative has a higher melting point (128–130°C) than the trifluoromethylphenyl analog, suggesting stronger crystal lattice interactions in the former .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione, with the CAS number 724771-61-3, is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H11FO4
  • Molecular Weight : 238.212 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 401.4 °C at 760 mmHg
  • Flash Point : 189.7 °C

Antimicrobial Properties

Research indicates that derivatives of dihydropyran compounds exhibit significant antimicrobial activity against gram-positive bacteria. A study highlighted that certain derivatives of 6-hydroxy-2H-pyran-3(6H)-ones showed promising results, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species . This suggests that the structural features of compounds similar to this compound may also confer similar antimicrobial properties.

Antimalarial Activity

The compound's structural analogs have been explored for antimalarial activity. Structure-activity relationship (SAR) studies have shown that modifications at specific positions significantly enhance activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with bulky substituents at the C-2 position demonstrated increased antibacterial activity .

In a related study, optimized dihydropyridine derivatives were found to be potent against various strains of P. falciparum, with some exhibiting EC50 values less than 10 nM . The presence of fluorine atoms in specific positions was associated with improved metabolic stability and efficacy in vivo.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56Staphylococcus aureus
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one0.75Streptococcus sp.

Table 2: Antimalarial Activity of Dihydropyridine Derivatives

Compound NameEC50 (nM)Strain Tested
Dihydropyridine A<10P. falciparum (K1)
Dihydropyridine B<10P. falciparum (3D7)

Case Study 1: Synthesis and Evaluation of Dihydro-Pyran Derivatives

In a study focused on synthesizing various dihydropyran derivatives, researchers evaluated their biological activities against bacterial strains and malaria parasites. The findings indicated that specific substitutions at the C-2 and C-6 positions significantly enhanced antibacterial activity, suggesting a strategic approach for future drug design .

Case Study 2: Fluorinated Compounds in Antimalarial Research

Another study investigated fluorinated dihydropyridine analogs for their antimalarial properties. The incorporation of fluorine at specific positions improved both the metabolic stability and efficacy against P. falciparum in vivo models, highlighting the importance of chemical modifications in enhancing therapeutic potential .

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